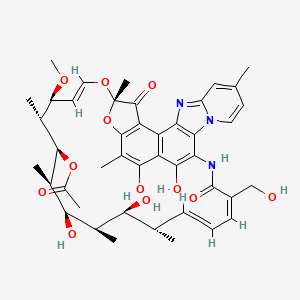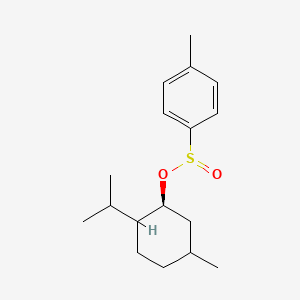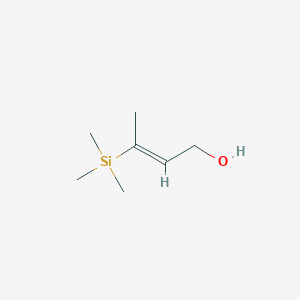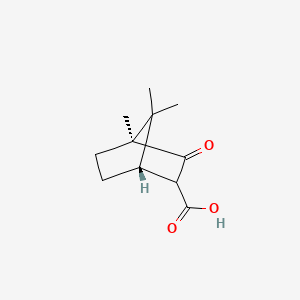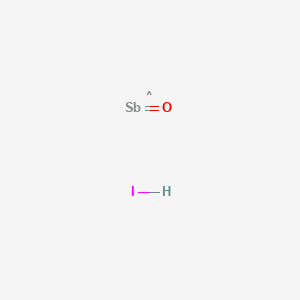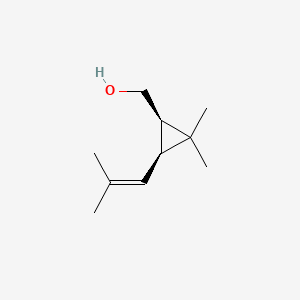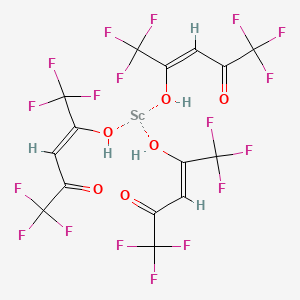![molecular formula C₁₇H₁₅Cl B1144540 5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene CAS No. 40443-01-4](/img/new.no-structure.jpg)
5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene is a synthetic organic compound belonging to the class of dibenzo[a,d]cycloheptenes This compound is characterized by its unique structure, which includes a chloroethylidene group attached to a dibenzo[a,d]cycloheptene framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the dibenzo[a,d]cycloheptene core. This can be achieved through a series of cyclization reactions involving ortho-aryl alkynyl benzyl alcohols and arenes.
Chloroethylidene Introduction: The chloroethylidene group is introduced via a halogenation reaction. This involves the use of reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to introduce the chlorine atom.
Final Cyclization: The final step involves the cyclization of the intermediate to form the desired this compound. This step may require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethylidene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: Further cyclization reactions can modify the core structure, leading to the formation of new ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of corresponding oxides or reduced compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has been studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Research has focused on its potential use as an anti-inflammatory, anticancer, or neuroprotective agent.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in the development of new polymers, coatings, and electronic materials.
Wirkmechanismus
The mechanism of action of 5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Bromoethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene
- 5-(2-Iodoethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene
- 5-(2-Fluoroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene
Comparison
Compared to its analogs, 5-(2-Chloroethylidene)-10,11-dihydro-5H-Dibenzo[a,d]cycloheptene is unique due to the presence of the chloroethylidene group, which imparts distinct chemical reactivity and biological activity. The chlorine atom’s electronegativity and size influence the compound’s interaction with molecular targets, potentially leading to different pharmacological profiles and synthetic applications.
Eigenschaften
CAS-Nummer |
40443-01-4 |
|---|---|
Molekularformel |
C₁₇H₁₅Cl |
Molekulargewicht |
254.75 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


